molecular formula C30H33FO11S B13850303 Canagliflozin 3-Glucuronide

Canagliflozin 3-Glucuronide

Cat. No.: B13850303
M. Wt: 620.6 g/mol
InChI Key: TYOYRLJPOYQWCE-RRCUNSKQSA-N
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Description

Canagliflozin 3-Glucuronide is an inactive O-glucuronide metabolite of the SGLT2 inhibitor drug, canagliflozin . It is formed in humans primarily via glucuronidation by the enzyme UGT1A9 . This compound is supplied as a high-purity reference standard, essential for analytical method development, method validation, and Quality Control (QC) applications during the synthesis and formulation stages of drug development . Researchers utilize this compound for pharmacokinetic studies and drug metabolism research, as it serves as a key biomarker for UGT1A9 enzyme activity . Its use ensures traceability and compliance with regulatory standards in the analysis of canagliflozin and its metabolites. This product is intended for research and development purposes only and is not intended for human or veterinary use.

Properties

Molecular Formula

C30H33FO11S

Molecular Weight

620.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,5R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C30H33FO11S/c1-13-2-3-15(10-16(13)11-18-8-9-20(43-18)14-4-6-17(31)7-5-14)26-25(37)27(21(33)19(12-32)40-26)41-30-24(36)22(34)23(35)28(42-30)29(38)39/h2-10,19,21-28,30,32-37H,11-12H2,1H3,(H,38,39)/t19?,21-,22+,23+,24-,25?,26+,27?,28+,30-/m1/s1

InChI Key

TYOYRLJPOYQWCE-RRCUNSKQSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2C(C([C@@H](C(O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)CC4=CC=C(S4)C5=CC=C(C=C5)F

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)CC4=CC=C(S4)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Enzymatic Synthesis via O-Glucuronidation

The most authoritative and widely accepted method for preparing this compound involves enzymatic glucuronidation of canagliflozin using uridine 5′-diphospho-glucuronosyltransferase enzymes (UGTs), particularly UGT1A9 and UGT2B4. This process mimics the in vivo metabolic pathway and is typically performed in vitro using human liver microsomes or recombinant UGT enzymes.

  • Substrate: Canagliflozin (1S)-1,5-anhydro-1-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol
  • Enzymes: Recombinant UGT1A9 and UGT2B4 or human liver microsomes
  • Cofactor: Uridine 5′-diphospho-glucuronic acid (UDPGA)
  • Conditions: Incubation at 37°C with optimal pH (typically 7.4), in buffer systems such as phosphate buffer saline
  • Reaction: Transfer of glucuronic acid moiety from UDPGA to the 3-hydroxyl group of canagliflozin, forming canagliflozin 3-O-glucuronide

This enzymatic method is preferred for generating authentic metabolite standards for pharmacokinetic and toxicological studies.

Chemical Synthesis Approaches

While enzymatic synthesis is the primary route, chemical synthesis methods for glucuronide conjugates can be employed, albeit less commonly due to complexity and specificity challenges. These methods involve:

  • Glycosylation reactions using protected glucuronic acid derivatives and canagliflozin under controlled chemical conditions to selectively attach the glucuronic acid moiety at the 3-position.
  • Use of protecting groups to avoid side reactions at other hydroxyl groups.
  • Subsequent deprotection steps to yield the free glucuronide.

Due to the stereochemical complexity and need for regioselectivity, chemical synthesis is less favored for this compound and is mainly used for structural confirmation or analytical standard preparation.

Biosynthesis Using Microbial or Cell-Based Systems

Emerging methods include the use of genetically engineered microbial or mammalian cell systems expressing UGT enzymes to biosynthesize this compound. These systems provide scalable production and can be optimized for yield and purity but require advanced biotechnological infrastructure.

Analytical Characterization of this compound

The preparation of this compound is typically followed by rigorous analytical characterization to confirm identity, purity, and structure:

Analytical Technique Purpose Notes
Ultra Performance Liquid Chromatography - Tandem Mass Spectrometry (UPLC-MS/MS) Quantification and identification of metabolite High sensitivity and specificity; used in rat plasma and human samples
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation Confirms glucuronide linkage and stereochemistry
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination Confirms molecular formula and conjugation
Reversed-Phase High Performance Liquid Chromatography (RP-HPLC) Purity assessment and quantification Used in standard preparation and validation

Research Findings on Preparation and Metabolism

  • Canagliflozin is extensively metabolized in vivo primarily through O-glucuronidation by UGT1A9 and UGT2B4 enzymes forming metabolites M5 and M7, with M7 identified as this compound.
  • The glucuronide metabolites are pharmacologically inactive and contribute significantly to drug clearance.
  • The enzymatic glucuronidation pathway is considered to have low susceptibility to drug-drug interactions, making the metabolite formation stable and predictable.
  • In vitro studies using recombinant enzymes and human liver microsomes have successfully produced this compound for pharmacokinetic and drug interaction studies.

Summary Table of Preparation Methods

Method Type Description Advantages Limitations References
Enzymatic O-Glucuronidation Incubation of canagliflozin with UGT1A9/2B4 and UDPGA High specificity; mimics in vivo metabolism Requires enzyme sources and cofactors
Chemical Synthesis Glycosylation with protected glucuronic acid derivatives Can produce standards; structural confirmation Complex, low regioselectivity Inferred from general glucuronide synthesis knowledge
Biosynthesis in Cell Systems Use of engineered cells expressing UGT enzymes Scalable; biotechnological approach Requires advanced setup Emerging technology, no direct references found

Chemical Reactions Analysis

Types of Reactions

Canagliflozin 3-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the conjugation of glucuronic acid to Canagliflozin, facilitated by UGT enzymes. The compound can also undergo hydrolysis under certain conditions, breaking down into Canagliflozin and glucuronic acid.

Common Reagents and Conditions

    Glucuronidation: UDP-glucuronic acid, UGT enzymes, buffer systems (e.g., phosphate buffer), optimal pH (around 7.4), and temperature (37°C).

    Hydrolysis: Acidic or basic conditions, elevated temperatures.

Major Products

The primary product of the glucuronidation reaction is this compound. Hydrolysis of this compound yields Canagliflozin and glucuronic acid.

Scientific Research Applications

Canagliflozin is an orally active renal sodium-glucose co-transporter 2 (SGLT2) inhibitor used to improve glycemic control in adults with type 2 diabetes mellitus (T2DM) . Canagliflozin's safety has been studied in patients with type 2 diabetes .

Pharmacokinetics of Canagliflozin

  • It has a similar pharmacokinetic profile in healthy adults and patients with T2DM .
  • Time to attain peak plasma concentrations vary .

Mechanism of Action

  • Canagliflozin inhibits SGLT2 activity, decreasing renal glucose reabsorption and increasing urinary glucose excretion, thereby reducing plasma glucose .
  • It increases insulin sensitivity, decreases gluconeogenesis, reduces body weight (approximately 300-400 kcal/day), and improves β-cell function .

Canagliflozin-3-O-β-D-Glucuronide

  • Canagliflozin is glucuronidated mainly by UGT1A9 and UGT2B4 to two inactive O-glucuronide metabolites .
  • One such metabolite is Canagliflozin-3-O-β-D-Glucuronide .

Clinical Trials and Safety

  • The safety of canagliflozin has been evaluated in clinical trials involving thousands of patients with type 2 diabetes .
  • Commonly reported adverse reactions include hypoglycemia (especially in combination with insulin or a sulphonylurea), vulvovaginal candidiasis, urinary tract infection, and polyuria .

Canagliflozin and Renal Impairment

  • Canagliflozin's activity depends on renal function .
  • Patients with moderate renal impairment may exhibit diminished responses to canagliflozin .
  • A higher percentage of patients receiving canagliflozin experience a >30% reduction in eGFR from baseline compared to placebo, particularly in those with eGFR >=40 mL/min/1.73m2 .

Mechanism of Action

Canagliflozin 3-Glucuronide exerts its effects primarily through its parent compound, Canagliflozin. Canagliflozin inhibits the SGLT2 co-transporter in the proximal tubules of the kidney, reducing glucose reabsorption and increasing glucose excretion in the urine. This leads to lower blood glucose levels in patients with type 2 diabetes. The glucuronidation of Canagliflozin enhances its solubility and facilitates its excretion from the body.

Comparison with Similar Compounds

Comparison with Similar 3-Glucuronide Compounds

Structural and Functional Diversity of 3-Glucuronides

3-Glucuronides span diverse compound classes, including flavonoids, opioids, urolithins, and steroids. Their biological activities and analytical methodologies vary significantly:

Table 1: Key 3-Glucuronide Compounds and Properties
Compound Source/Origin Analytical Method Biological Activity/Application Key Findings
Quercetin 3-glucuronide Plant extracts (e.g., Oenothera biennis, grape stems) HPLC-UVD, UPLC-triple-TOF/MS Antioxidant, antidiabetic, MRP2 transporter inhibition Highest recovery rate (102.6%) in validated HPLC methods; used as an industrial marker for standardization
Morphine-3-glucuronide Morphine metabolism HPLC-MS Pronociceptive effects, sex-dependent analgesia Lacks correlation with MOR binding affinity or lipophilicity
Urolithin A 3-glucuronide Gut microbiota metabolism of ellagitannins NMR, HPLC-DAD Potential anti-inflammatory Regioselective synthesis (3- vs. 8-glucuronide) affects chromatographic elution
Estrone 3-glucuronide Steroid hormone metabolism Enzyme immunoassay Biomarker for ovulation monitoring High cross-reactivity (100%) in monoclonal antibody assays
Canagliflozin 3-glucuronide Canagliflozin metabolism Not reported Hypothesized excretion metabolite Indirectly linked to parent drug’s dual glucose-lowering mechanisms

Analytical Methodologies

  • Quercetin 3-glucuronide : Validated HPLC methods achieve precision (RSD < 2%) and accuracy (mean recovery >102%) for quantification in plant extracts .
  • Urolithin glucuronides : NMR and HPLC-DAD differentiate positional isomers (e.g., 3- vs. 8-glucuronide), critical for studying gut microbiota-derived metabolites .
  • Estrone 3-glucuronide: Immunoassays with monoclonal antibodies enable sensitive detection in urine for reproductive health studies .

In contrast, analytical data for this compound remain unreported, highlighting a research gap.

Q & A

Basic Research Questions

Q. How is Canagliflozin 3-Glucuronide identified and quantified in biological matrices?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is commonly employed. Key parameters include:

  • Detection wavelengths : 360 nm for glucuronide conjugates (e.g., quercetin 3-glucuronide) and 205 nm for other analytes .
  • Retention times : Standardized using reference compounds (e.g., 26.9 min for quercetin 3-glucuronide at 360 nm) .
  • Validation : Include linearity, precision, and recovery studies. For example, in a study on SGLT-2 inhibitors, adenine-induced CKD rat plasma was analyzed using HPLC with a C18 column and acetonitrile-phosphate buffer mobile phase .

Q. What metabolic pathways contribute to this compound formation?

  • Methodology :

  • In vitro assays : Use liver microsomes or hepatocytes to study glucuronidation via UDP-glucuronosyltransferase (UGT) enzymes.
  • Tracer studies : Radiolabeled canagliflozin can track metabolite formation.
  • Mass spectrometry (MS) : LC-MS/MS identifies glucuronide adducts based on mass shifts (+176 Da) and fragmentation patterns .

Q. What are the pharmacokinetic properties of this compound?

  • Methodology :

  • Animal models : Administer canagliflozin to rats with induced chronic kidney disease (CKD) and measure plasma concentrations via HPLC.
  • Key parameters : Half-life (t½), area under the curve (AUC), and clearance. In adenine-induced CKD rats, canagliflozin improved physiological markers, suggesting altered metabolite kinetics .

Advanced Research Questions

Q. How can experimental design address variability in quantifying this compound across analytical methods?

  • Methodology :

  • Analytical Quality by Design (AQbD) : Optimize HPLC parameters (e.g., pH, mobile phase ratio) using central composite design (CCD) to define a robust "method operable design region" .
  • Statistical validation : Apply one-way ANOVA with post-hoc tests (e.g., Bonferroni) to compare inter-method variability. For example, conflicting retention times in different HPLC setups may require method recalibration .

Q. What experimental strategies resolve contradictions in this compound’s role in non-diabetic disease models?

  • Methodology :

  • Multi-omics integration : Combine pharmacokinetic data with transcriptomic/proteomic profiles in disease models (e.g., CKD, cardiovascular).
  • Dose-response studies : Test graded canagliflozin doses in adenine-induced CKD rats to isolate metabolite-specific effects vs. parent drug actions .
  • Mechanistic assays : Use siRNA knockdown of UGT isoforms to confirm glucuronide-specific pathways.

Q. How to optimize formulation stability studies for this compound in preclinical models?

  • Methodology :

  • Factorial design : Apply 2<sup>3</sup>-factorial designs (e.g., variables: excipient concentration, spheronization speed/time) to assess pellet disintegration and drug release profiles .
  • Accelerated stability testing : Store formulations at 40°C/75% RH and monitor glucuronide degradation via HPLC.

Q. What statistical approaches are critical for interpreting contradictory data on this compound’s bioactivity?

  • Methodology :

  • Meta-analysis : Pool data from multiple studies (e.g., CKD, diabetes models) to identify confounding variables (e.g., renal function, dose regimens).
  • Bayesian modeling : Quantify uncertainty in metabolite-effect relationships when traditional p-values are inconclusive .

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